

Application Note: Immunofluorescence Staining with STR-V-53

Author: BenchChem Technical Support Team. Date: December 2025



Product Name: **STR-V-53** (Anti-Vimentin, Rabbit Polyclonal Antibody) Catalogue Number: **STR-V-53**-100 For Research Use Only.

Introduction

STR-V-53 is a highly specific rabbit polyclonal antibody designed for the detection of Vimentin. Vimentin is a 57 kDa Type III intermediate filament (IF) protein that is a major cytoskeletal component in mesenchymal cells.[1] It plays a crucial role in maintaining cell integrity, anchoring organelles, and is involved in cell migration, adhesion, and signaling.[2][3] Upregulation of Vimentin is a hallmark of the Epithelial-to-Mesenchymal Transition (EMT), a key process in embryonic development, wound healing, and cancer metastasis.[4][5][6] STR-V-53 is an essential tool for researchers studying cytoskeletal dynamics, cancer biology, and developmental processes, providing robust and specific staining in immunofluorescence (IF) applications.

Product Specifications

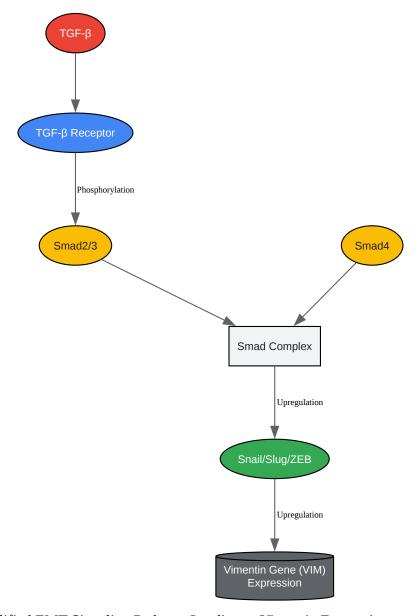


Feature	Specification	
Target	Vimentin	
Host Species	Rabbit	
Clonality	Polyclonal	
Isotype	IgG	
Reactivity	Human, Mouse, Rat (Verified)	
Application	Immunofluorescence (IF), Immunohistochemistry (IHC)	
Formulation	Liquid in PBS with 0.09% Sodium Azide, 50% Glycerol	
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.	

Signaling Pathway and Workflow

Vimentin expression is a key downstream event in signaling pathways that induce EMT, such as the TGF-β/Smad pathway. Activation of this pathway leads to the upregulation of transcription factors like Snail and ZEB, which in turn drive the expression of mesenchymal genes, including Vimentin (VIM).[6][7]





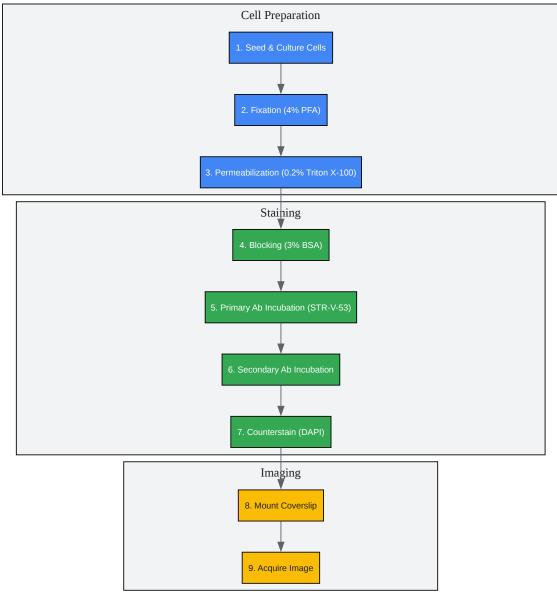
Simplified EMT Signaling Pathway Leading to Vimentin Expression

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Caption: TGF-β signaling induces Vimentin expression during EMT.

The general workflow for immunofluorescence using **STR-V-53** involves cell preparation, antibody staining, and microscopic imaging.





Immunofluorescence Experimental Workflow

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Caption: Step-by-step workflow for immunofluorescence staining.

Recommended Dilutions and Data



Optimal dilutions should be determined experimentally by the end-user. The following table provides recommended starting dilutions and expected results based on validation in HeLa cells.

Application	Recommended Starting Dilution	Fixation/Permeabili zation	Expected Staining Pattern
Immunofluorescence (IF/ICC)	1:200 - 1:500	4% PFA / 0.2% Triton X-100	Cytoplasmic, filamentous
Immunohistochemistry (IHC-P)	1:100 - 1:300	4% PFA / Heat- mediated antigen retrieval	Cytoplasmic

Quantitative Analysis Example (HeLa Cells):

Parameter	Control (No Primary Ab)	STR-V-53 (1:400)
Mean Fluorescence Intensity (A.U.)	15 ± 4	210 ± 35

| Signal-to-Noise Ratio | - | > 10 |

Detailed Protocol: Immunofluorescence (Cultured Cells)

This protocol is optimized for staining Vimentin in adherent cell lines (e.g., HeLa, A549) grown on glass coverslips.

Reagents and Materials:

- STR-V-53 (Anti-Vimentin Antibody)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Methodological & Application





- Permeabilization Buffer: 0.2% Triton™ X-100 in PBS[8]
- Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS[8][9]
- · Wash Buffer: PBS
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 488)
- Nuclear Counterstain: DAPI (e.g., 300 nM in PBS)[9]
- Antifade Mounting Medium
- Glass slides and coverslips

Procedure:

- Cell Seeding: Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to 60-80% confluency.
- Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[9]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular targets.
- Blocking: Wash three times with PBS. Aspirate the buffer and add Blocking Buffer, incubating for 1 hour at room temperature to minimize non-specific antibody binding.[8][9]
- Primary Antibody Incubation: Dilute the STR-V-53 primary antibody to the desired concentration (e.g., 1:400) in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[9]
- Washing: Wash the cells three times with PBS for 5 minutes each.



- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature, protected from light.[9]
- Washing: Wash three times with PBS for 5 minutes each, keeping the samples protected from light.
- Counterstaining: Incubate cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[9]
- Final Wash: Wash twice with PBS.
- Mounting: Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with clear nail polish and allow it to dry.
- Imaging: Visualize the staining using a fluorescence or confocal microscope. Acquire images using appropriate filters (e.g., blue channel for DAPI, green for Alexa Fluor 488).

Troubleshooting



Problem	Possible Cause	Suggested Solution
Weak or No Signal	Antibody concentration too low.	Increase antibody concentration or incubation time.[10][11]
Inefficient permeabilization.	Ensure Permeabilization Buffer is fresh and incubation time is adequate.[12]	
Target protein has low expression.	Use a positive control cell line known to express high levels of Vimentin.	_
High Background	Antibody concentration too high.	Decrease antibody concentration and/or incubation time.[10]
Insufficient blocking.	Increase blocking time to 1-2 hours or increase BSA concentration to 5%.[10]	
Inadequate washing.	Increase the number and duration of wash steps.[13]	-
Non-specific Staining	Secondary antibody is binding non-specifically.	Run a secondary antibody-only control. Consider using a preadsorbed secondary antibody. [11][13]
Fixation artifact.	Ensure PFA is freshly prepared. Methanol fixation can sometimes reduce artifacts.[8][13]	

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- To cite this document: BenchChem. [Application Note: Immunofluorescence Staining with STR-V-53]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371438#str-v-53-in-immunofluorescence-staining]

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